molecular formula C5H2BrClN2O2 B12973015 3-Bromo-6-chloro-2-nitropyridine

3-Bromo-6-chloro-2-nitropyridine

Cat. No.: B12973015
M. Wt: 237.44 g/mol
InChI Key: SWZVYXGZHZZCSX-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClN2O2 It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and nitro functional groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-nitropyridine typically involves the nitration of 3-Bromo-6-chloropyridine. One common method includes the reaction of 3-Bromo-6-chloropyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-6-chloro-2-nitropyridine is utilized in several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-nitropyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing nitro group. This activation facilitates nucleophilic substitution and coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-chloro-3-nitropyridine
  • 3-Bromo-2-chloro-6-methyl-5-nitropyridine
  • 2-Bromo-5-chloro-3-nitropyridine

Comparison

3-Bromo-6-chloro-2-nitropyridine is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. For example, the presence of the nitro group at the 2-position makes it more reactive towards nucleophilic substitution compared to its isomers .

Properties

Molecular Formula

C5H2BrClN2O2

Molecular Weight

237.44 g/mol

IUPAC Name

3-bromo-6-chloro-2-nitropyridine

InChI

InChI=1S/C5H2BrClN2O2/c6-3-1-2-4(7)8-5(3)9(10)11/h1-2H

InChI Key

SWZVYXGZHZZCSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)[N+](=O)[O-])Cl

Origin of Product

United States

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